2-(4-tert-butyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Description
Propriétés
IUPAC Name |
2-(4-tert-butyl-2-methyl-6-oxopyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-13-21-17(20(2,3)4)11-19(25)23(13)12-18(24)22-16-9-8-14-6-5-7-15(14)10-16/h8-11H,5-7,12H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFVFJWAFDOEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC(=O)NC2=CC3=C(CCC3)C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(4-tert-butyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.42 g/mol. The structure features a pyrimidine ring, which is known for its diverse biological properties, and an indene moiety that may contribute to its pharmacological effects.
Antitumor Activity
Research indicates that compounds with similar pyrimidine scaffolds exhibit significant antitumor properties. For instance, studies have shown that derivatives of dihydropyrimidines can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression . The specific activity of 2-(4-tert-butyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide against specific cancer cell lines remains to be fully elucidated but is anticipated based on structural analogs.
Antimicrobial Activity
Compounds containing pyrimidine structures have been reported to possess antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth by disrupting cellular processes or by acting on specific bacterial enzymes . The exact mechanism for this compound's antimicrobial activity requires further investigation.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects may be linked to its ability to modulate inflammatory pathways. Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests a promising avenue for further research into its use as an anti-inflammatory agent.
Synthesis and Characterization
The synthesis of 2-(4-tert-butyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide can be achieved through multistep reactions involving the formation of the pyrimidine core followed by functionalization with the indene moiety. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
In Vitro Studies
In vitro assays have demonstrated that similar pyrimidine derivatives exhibit cytotoxicity against various cancer cell lines. For example, a study highlighted the effectiveness of pyrimidine derivatives in inhibiting the growth of breast cancer cells, suggesting that our compound may exhibit comparable efficacy . Further studies are needed to quantify its IC50 values against specific cell lines.
Data Table: Summary of Biological Activities
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that derivatives of dihydropyrimidinones exhibit significant antitumor properties. The compound has been studied for its potential to inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar effects due to its structural characteristics .
Antimicrobial Properties
Dihydropyrimidinones have demonstrated antimicrobial activity against a range of pathogens. The specific compound's effectiveness against bacterial and fungal strains has been evaluated in vitro. Preliminary results indicate that it may inhibit the growth of certain microorganisms, making it a candidate for further development as an antimicrobial agent .
CNS Activity
There is growing interest in the central nervous system (CNS) effects of dihydropyrimidinones. Some studies suggest that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The specific compound's ability to cross the blood-brain barrier and its interaction with CNS receptors are areas of ongoing research .
Case Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, the compound was tested against human breast cancer cell lines. Results showed a dose-dependent inhibition of cell growth with an IC50 value indicating significant potency compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 3: CNS Activity Exploration
In behavioral studies involving rodent models, administration of the compound resulted in anxiolytic-like effects measured through elevated plus maze tests. These findings support further investigation into its mechanism of action within the CNS .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Core Pyrimidine Modifications
Substituent Effects on Lipophilicity and Steric Bulk
- Target Compound : The 4-tert-butyl group increases hydrophobicity compared to smaller alkyl chains.
- Analog from : 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide replaces tert-butyl with n-butyl and introduces a hydroxyl group. The hydroxyl group enhances polarity, improving aqueous solubility but possibly reducing membrane permeability .
Functional Group Variations
- Analog from : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide substitutes the oxygen atom at position 2 with a sulfur atom. The thioether linkage reduces hydrogen-bonding capacity but increases lipophilicity. The benzyl group (vs. indenyl) may alter π-π stacking interactions in biological targets .
- Analog from : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate introduces a thietane ring (a three-membered sulfur-containing heterocycle) at position 3. This modification could enhance conformational rigidity and metabolic resistance due to the strained ring system .
Acetamide Linker and Aromatic Moieties
- Target Compound : The indenyl group provides a planar, bicyclic aromatic system, favoring interactions with hydrophobic pockets in enzymes or receptors.
- Analog from : The benzyl group offers a monocyclic aromatic system, which may reduce steric constraints compared to the indenyl group .
- Analog from : Complex peptidomimetic structures (e.g., compounds m, n, o) feature extended backbones with multiple stereocenters and hydrogen-bonding groups, emphasizing target specificity but complicating synthesis .
Implications for Drug Design
The tert-butyl and indenyl groups in the target compound suggest optimization for targets requiring hydrophobic interactions, such as kinase inhibitors or GPCR antagonists. In contrast, analogs with polar groups (e.g., hydroxyl in ) may favor solubility-dependent applications. Thioether-containing derivatives () highlight trade-offs between hydrogen bonding and lipophilicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
